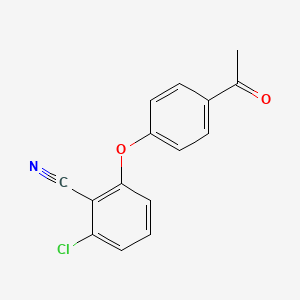
2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis and Catalysis
Research in the field of polymer synthesis has shown interest in compounds structurally related to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile for their potential use in catalysis. For example, studies on the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, leading to the production of high-performance thermoplastics, have utilized related compounds as catalysts or monomers (Huisman et al., 2006). Such research underscores the importance of these compounds in developing new materials with enhanced properties.
Molecular Docking and Antimicrobial Activity
Compounds with similar structures to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile have been investigated for their biological activities. A study on novel pyridine derivatives demonstrated their synthesis and application in molecular docking and in vitro screenings for antimicrobial and antioxidant activities (Flefel et al., 2018). This suggests potential research avenues for 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile in drug discovery and biological applications.
Environmental Chemistry
In the environmental chemistry domain, related compounds have been studied for their roles as intermediates in the formation of pollutants or their breakdown products. For example, research on chlorophenols, compounds structurally related to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile, has explored their occurrence as precursors to dioxins in chemical processes, including waste incineration (Peng et al., 2016). This highlights the environmental relevance of studying such compounds.
Photocatalysis and Photochemistry
Research into the photocatalytic applications of related compounds has shown potential for environmental remediation. A study on the removal of chlorinated hydrocarbons from water using Fe(III) homogeneous photocatalysis under UV light points to the utility of such compounds in degrading persistent organic pollutants (Andreozzi et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile is CD22 , a cell surface antigen expressed by B-lymphoid malignancies . This compound is part of a class of drugs known as antibody-drug conjugates (ADCs) , which are designed to deliver cytotoxic payloads to specific cell types .
Mode of Action
The compound interacts with its target through a mechanism involving an antibody-mediated receptor binding . The ADC, which includes 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile, binds to the CD22 antigen with subnanomolar affinity . Upon binding, the ADC is internalized into the cancer cells, where the cytotoxic payload is released .
Biochemical Pathways
The compound affects the biochemical pathways associated with cancer cell growth and proliferation . The cytotoxic payload delivered by the ADC leads to cell death, thereby inhibiting the growth of B-cell lymphoma . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The pharmacokinetics of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile involve its absorption, distribution, metabolism, and excretion (ADME) properties. As part of an ADC, the compound exhibits strong pharmacokinetics and high pharmaceutical activity . The drug-to-antibody ratio of these ADCs mainly ranges from 2 to 4 , indicating a controlled delivery of the cytotoxic payload.
Result of Action
The molecular and cellular effects of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile’s action include potent cytotoxicity against CD22+ B-cell lymphoma cell lines . In preclinical studies, the compound has shown potent inhibition of growth in B-cell lymphoma xenografts, leading to cures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile. For instance, the expression level of the CD22 antigen on cancer cells can affect the compound’s efficacy
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-6-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-10(18)11-5-7-12(8-6-11)19-15-4-2-3-14(16)13(15)9-17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYHNKPPAPFSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylphenoxy)-6-chlorobenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


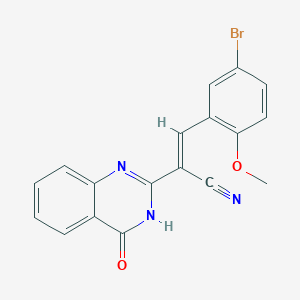
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)
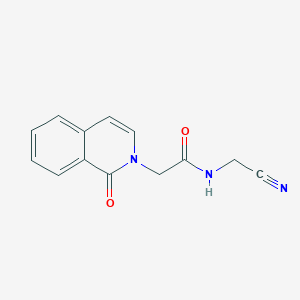
![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)
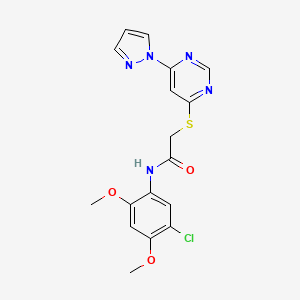
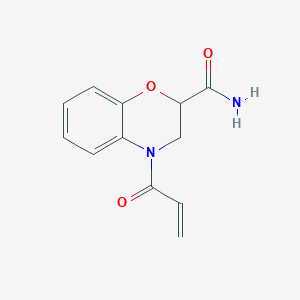
![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

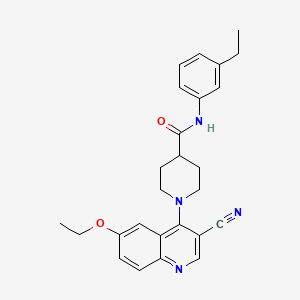
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

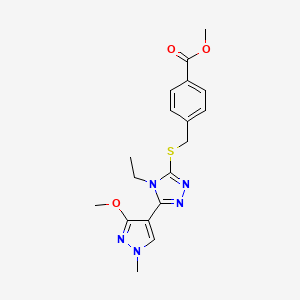
![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)